4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride

Lipophilicity Drug Design ADME Properties

Synthesis of lipophilic 1,2,3-thiadiazole derivatives is hindered by the low LogP (0.92-1.02) of 4-H or 4-methyl analogs, limiting blood-brain barrier penetration and lipid tissue partitioning. This 4-ethyl analog (LogP 1.77) directly addresses that gap. - **Quantified Advantage**: Higher boiling point (271.7°C vs 239.9°C for 4-methyl) enables distinct distillation strategies. - **Patented Application**: Immediate precursor to JP3928141B2 agrochemical esters. - **SAR Utility**: Enables systematic alkyl chain length studies (H, methyl, ethyl, propyl). Immediate precursor for amide/ester libraries. Reliable supply for process R&D.

Molecular Formula C5H5ClN2OS
Molecular Weight 176.62 g/mol
CAS No. 889939-72-4
Cat. No. B3164172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride
CAS889939-72-4
Molecular FormulaC5H5ClN2OS
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCCC1=C(SN=N1)C(=O)Cl
InChIInChI=1S/C5H5ClN2OS/c1-2-3-4(5(6)9)10-8-7-3/h2H2,1H3
InChIKeyLDFUVWIMAFQDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride: Physicochemical Overview


4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride (CAS 889939-72-4) is a heterocyclic acid chloride building block belonging to the 1,2,3-thiadiazole family. It serves as a versatile intermediate in the synthesis of biologically active thiadiazole derivatives, including agrochemicals and potential pharmaceutical candidates . The compound features an electrophilic carbonyl chloride group at the 5-position, which readily undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles, and an ethyl substituent at the 4-position that modulates physicochemical properties . Predicted physicochemical properties include a molecular weight of 176.62 g/mol, density of 1.417±0.06 g/cm³, boiling point of 271.7±42.0 °C at 760 mmHg, and a calculated ACD/LogP of 1.77 [1].

4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride: Critical Differences from Analogs


Despite sharing a common 1,2,3-thiadiazole-5-carbonyl chloride core, the 4-ethyl substituent imparts quantifiably distinct physicochemical and electronic properties that preclude simple substitution with the unsubstituted (4-H) or 4-methyl analogs . The ethyl group increases molecular weight, lipophilicity, and boiling point while subtly altering electronic effects at the carbonyl center . These differences directly impact reaction yields, product purification strategies, and downstream biological properties of derived amides and esters [1]. The following evidence items quantify these critical differences that procurement and synthetic route selection decisions must account for.

4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride: Quantitative Evidence vs. Analogs


Lipophilicity (LogP): 4-Ethyl vs. Methyl and Unsubstituted

The 4-ethyl substituent confers a significantly higher calculated partition coefficient (LogP) compared to the 4-methyl and unsubstituted analogs, directly impacting compound permeability and distribution in biological systems [1]. This difference is critical for applications where enhanced membrane penetration or altered tissue distribution is desired [2]. The quantitative difference is derived from ACD/LogP predictions for each compound .

Lipophilicity Drug Design ADME Properties

Boiling Point: 4-Ethyl vs. 4-Methyl Comparison

The 4-ethyl substituted compound displays a substantially higher predicted boiling point at atmospheric pressure compared to the 4-methyl analog, affecting distillation and purification strategies . This difference arises from increased molecular weight and van der Waals interactions conferred by the ethyl group [1]. The data are predicted values derived from ACD/Labs and vendor-reported measurements [2].

Physical Properties Purification Process Chemistry

Molecular Weight and Stoichiometry: 4-Ethyl vs. Analogs

The 4-ethyl analog has a higher molecular weight than both the 4-methyl and unsubstituted counterparts, which directly affects molar calculations, reagent equivalents, and the final mass of derived products . This is a fixed, non-negotiable physical constant that any synthetic protocol must account for .

Synthetic Chemistry Reagent Selection Reaction Stoichiometry

pKa and Electrophilicity at Carbonyl Center

The ethyl substituent at the 4-position is predicted to influence the electron density at the carbonyl chloride group, as reflected by a calculated pKa value for the corresponding carboxylic acid . While direct pKa data for the acid chloride are unavailable, the predicted pKa of the parent carboxylic acid (4-ethyl-1,2,3-thiadiazole-5-carboxylic acid) serves as a proxy for electronic effects . A lower pKa suggests a stronger electron-withdrawing influence, potentially enhancing electrophilicity of the acid chloride [1].

Electronic Effects Reactivity Acylation Kinetics

Herbicidal Patent: 4-Ethyl-Thiadiazole Derivatives

Japanese Patent JP3928141B2 (Nippon Pesticides Co., Ltd.) specifically cites 4-ethyl-1,2,3-thiadiazole-5-carboxylate as an active ingredient in agricultural and horticultural disease damage controllers [1]. This patent demonstrates that the 4-ethyl substitution pattern is part of a defined, proprietary structure-activity relationship (SAR) for agrochemical applications [2]. The acid chloride serves as a key intermediate to access these patented carboxylate derivatives .

Agrochemical Intermediates Herbicide Synthesis Crop Protection

4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride: High-Value Applications


Lipophilic Derivatives for CNS-Penetrant Candidates

The elevated ACD/LogP value (1.77) of the 4-ethyl analog, compared to the methyl (LogP ~1.02) and unsubstituted (LogP 0.92) versions, makes this acid chloride a preferred starting material when designing thiadiazole-based compounds intended to cross the blood-brain barrier or partition into lipid-rich tissues [1]. Procurement of the 4-ethyl derivative directly enables the synthesis of more lipophilic final products without requiring additional alkylation steps [2].

Agrochemical Intermediate for Herbicidal Esters

As explicitly documented in JP3928141B2, 4-ethyl-1,2,3-thiadiazole-5-carboxylates are claimed as active ingredients for controlling agricultural and horticultural diseases [1]. The acid chloride serves as the immediate precursor to these esters via reaction with appropriate alcohols [2]. Industrial procurement of the 4-ethyl acid chloride is therefore essential for replicating patented agrochemical compositions or for generating novel analogs within the same SAR space [3].

Process Scale-Up: High Boiling Point Advantage

The substantially higher predicted boiling point (271.7 °C) of the 4-ethyl analog, compared to the 4-methyl version (239.9 °C), may allow for different distillation and solvent removal strategies during large-scale synthesis [1]. This property can be exploited in process chemistry to improve separation efficiency or to tolerate higher temperature reaction conditions that might be incompatible with more volatile analogs [2].

SAR Exploration of 4-Alkyl Chain Length

The 4-ethyl derivative represents a specific point in the homologous series of 1,2,3-thiadiazole-5-carbonyl chlorides (H, methyl, ethyl, propyl, etc.). Quantitative differences in lipophilicity (LogP), molecular weight, and predicted electronic properties provide a basis for systematic SAR studies [1]. Procurement of this specific compound enables direct comparison with the methyl and unsubstituted analogs to deconvolute the contribution of alkyl chain length to target binding, cellular activity, and ADME properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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